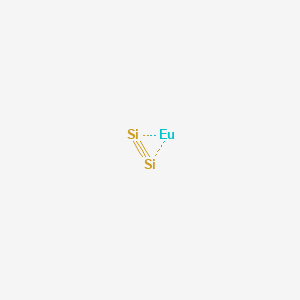
Europium silicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium silicide (EuSi₂) is a compound composed of europium (Eu) and silicon (Si). It belongs to the class of metal silicides, which are materials formed by the reaction of metals with silicon. Despite being less studied than other europium compounds, EuSi₂ exhibits promising properties for electronics and spintronics .
Synthesis Analysis
The synthesis of EuSi₂ involves epitaxial growth, where thin layers of the compound are deposited on a silicon substrate. Researchers have characterized EuSi₂/Si junctions using techniques such as reflection high-energy electron diffraction (RHEED), X-ray diffraction (XRD), transmission electron microscopy (TEM), magnetization measurements, and transport measurements. Achieving structural perfection is crucial for superior conductivity and low Schottky barrier height (SBH) with n-type silicon. The epitaxial integration of EuSi₂ with silicon ensures compatibility with existing technology .
Aplicaciones Científicas De Investigación
High-Pressure Synthesis
Europium silicide (EuSi6) and its derivatives exhibit unique properties under high-pressure synthesis. The synthesis of EuSi6 and EuSi6-xGax at a pressure of 8 GPa and a temperature of 1520 K results in compounds with orthorhombic crystallization and bad metallic conductivity. Magnetization measurements indicate an antiferromagnetic ordering in EuSi6 at low temperatures (Wosylus et al., 2006).
Film and Nanoisland Growth
EuSi2 films and nanoislands have been grown on the vicinal Si(001) surface, demonstrating a transition from isolated islands to films with rough surfaces, and eventually to thicker films with smoother surfaces. This process is significant for understanding the structural evolution of Europium silicide in various forms (Seiler et al., 2014).
Novel Silicide Eu3Si4
The novel binary europium silicide Eu3Si4 exhibits a unique crystal structure with silicon atoms forming one-dimensional bands and displaying magnetic ordering transitions at different temperatures. This material reflects the metallic character and Zintl-like chemical behavior, important for understanding the electronic and magnetic properties of Europium silicides (Weitzer et al., 2004).
Propiedades
InChI |
InChI=1S/Eu.Si2/c;1-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNUJEJADYMEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Eu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium silicide | |
CAS RN |
12434-24-1 |
Source


|
| Record name | Europium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)

![[Rucl(P-cymene)((R)-tolbinap)]CL](/img/structure/B1516203.png)


![Tris[4-(5-bromothiophen-2-yl)phenyl]amine](/img/structure/B1516218.png)




